molecular formula C17H15F3N2O2S B10957283 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-(trifluoromethyl)benzamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-(trifluoromethyl)benzamide

Cat. No.: B10957283
M. Wt: 368.4 g/mol
InChI Key: FJYHMJIGJZAJLR-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-(trifluoromethyl)benzamide can be achieved through several synthetic routes. One common method involves the Hantzsch synthesis, which is based on the condensation of α-haloketones or aldehydes with thioamides or thiourea . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out at elevated temperatures, usually between 60-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in key biological processes, leading to the disruption of cellular functions and ultimately cell death. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Comparison with Similar Compounds

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-(trifluoromethyl)benzamide can be compared with other similar thiazole derivatives, such as N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide and N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide . These compounds share similar structural features and exhibit comparable biological activities. this compound is unique in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15F3N2O2S

Molecular Weight

368.4 g/mol

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H15F3N2O2S/c1-9-14(10(2)23)25-16(21-9)22(13-6-7-13)15(24)11-4-3-5-12(8-11)17(18,19)20/h3-5,8,13H,6-7H2,1-2H3

InChI Key

FJYHMJIGJZAJLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(C2CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)C

Origin of Product

United States

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